4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both fluorine and hydroxyl groups in its structure imparts unique chemical properties that can be exploited in various chemical reactions and biological interactions.
Properties
IUPAC Name |
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-4-2-5-7(9)6(12)3-10-8(5)11-4/h2-3,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQONGGPBDQSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624167 | |
| Record name | 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036963-07-1 | |
| Record name | 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the 5-hydroxy-7-azaindole attacks the fluorinated benzoate, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-one, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: An intermediate for the synthesis of BCL-2 inhibitors used in cancer therapy.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar structures that exhibit potent activities against fibroblast growth factor receptors (FGFRs).
Uniqueness
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable scaffold in drug discovery and development.
Biological Activity
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C8H7FN2
- CAS Number : 145934-92-5
- IUPAC Name : 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
The biological activity of this compound is primarily attributed to its ability to inhibit the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a critical role in cancer cell survival. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a candidate for cancer therapies.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity across various cancer cell lines. The following table summarizes some key findings regarding its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | BCL-2 inhibition |
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| HT29 (colon carcinoma) | <0.50 | Cell cycle arrest at G2/M phase |
These results demonstrate that the compound effectively induces cell death in multiple cancer types.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the pyrrole ring or the fluorine substitution pattern can significantly alter its potency and selectivity. For instance:
- Fluorine Substitution : The presence of the fluorine atom at position 4 enhances lipophilicity and improves binding affinity to the BCL-2 protein.
- Methyl Group : The methyl group at position 2 contributes to the overall stability and bioavailability of the compound.
Case Studies
Several studies have evaluated the efficacy of this compound in vivo and in vitro:
- In Vivo Study : A study on mice bearing human tumor xenografts demonstrated that administration of this compound resulted in significant tumor regression compared to controls. The mechanism was primarily through enhanced apoptosis as evidenced by increased caspase activity.
- In Vitro Study : In cultured cancer cells, treatment with this compound led to a dose-dependent increase in apoptotic markers such as annexin V positivity and PARP cleavage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typically employed. For example, analogous compounds (e.g., methyl esters of pyrrolopyridine derivatives) are synthesized via nucleophilic substitution between activated benzoates and pyrrolo[2,3-b]pyridine intermediates under inert conditions . Key intermediates should be characterized using - and -NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm regioselectivity and purity .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 2–8°C (refrigerated), ambient temperature, and elevated temperatures (e.g., 40°C) for 1–3 months. Monitor degradation via HPLC-UV or LC-MS, tracking changes in purity and identifying degradation products. Use kinetic modeling to predict shelf-life .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodology :
- NMR : Use -NMR to confirm fluorine placement and -NMR for methyl group integration .
- X-ray crystallography : Resolve ambiguous regiochemistry in fused pyrrolopyridine systems .
- IR spectroscopy : Identify hydroxyl (-OH) and aromatic C-F stretching vibrations .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodology :
- Quantum chemical calculations : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response assays : Validate activity trends using standardized protocols (e.g., IC determination in triplicate) .
- Control experiments : Rule out assay interference by testing metabolites or degradation products .
- Cross-lab validation : Collaborate with independent labs to replicate results under identical conditions .
Q. How can reaction engineering improve the scalability of synthetic routes while maintaining regiochemical control?
- Methodology :
- Flow chemistry : Optimize exothermic steps (e.g., halogenation) using continuous reactors to enhance yield and safety .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, solvent polarity) affecting regioselectivity .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR or EPR to detect transient species (e.g., palladacycles) .
- Computational modeling : Map potential energy surfaces to elucidate catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
